2-(4-amino-5-methyl-1H-pyrazol-1-yl)acetic acid

Medicinal Chemistry Scaffold Design Physicochemical Property Optimization

2-(4-Amino-5-methyl-1H-pyrazol-1-yl)acetic acid (CAS 1343304-07-3) is a bifunctional pyrazole building block containing both a free primary amine (4-NH₂) and a carboxylic acid (-CH₂COOH) on a 5-methyl-substituted ring. Its computed XLogP3-AA of -0.4 and topological polar surface area (TPSA) of 81.1 Ų position it in a polarity window distinct from common des-amino or des-methyl analogs.

Molecular Formula C6H9N3O2
Molecular Weight 155.15 g/mol
CAS No. 1343304-07-3
Cat. No. B1374010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-amino-5-methyl-1H-pyrazol-1-yl)acetic acid
CAS1343304-07-3
Molecular FormulaC6H9N3O2
Molecular Weight155.15 g/mol
Structural Identifiers
SMILESCC1=C(C=NN1CC(=O)O)N
InChIInChI=1S/C6H9N3O2/c1-4-5(7)2-8-9(4)3-6(10)11/h2H,3,7H2,1H3,(H,10,11)
InChIKeyVHYGMHQQQXHVBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Amino-5-methyl-1H-pyrazol-1-yl)acetic Acid (CAS 1343304-07-3) – Structural and Physicochemical Baseline for Research Sourcing


2-(4-Amino-5-methyl-1H-pyrazol-1-yl)acetic acid (CAS 1343304-07-3) is a bifunctional pyrazole building block containing both a free primary amine (4-NH₂) and a carboxylic acid (-CH₂COOH) on a 5-methyl-substituted ring. Its computed XLogP3-AA of -0.4 and topological polar surface area (TPSA) of 81.1 Ų position it in a polarity window distinct from common des-amino or des-methyl analogs [1]. The compound is commercially supplied as a research chemical with a typical purity specification of 95% .

Dual functional handles: primary amine and carboxylic acid
Moderate polarity window for fragment or scaffold libraries
Supports sulfonylation, amide coupling, and esterification routes

Why 2-(4-Amino-5-methyl-1H-pyrazol-1-yl)acetic Acid Cannot Be Replaced by Generic Pyrazole Acetic Acid Isosteres


The simultaneous presence of 4-NH₂ and 5-CH₃ substituents on the pyrazole core is not reproduced by any single commercially common isostere. Removal of the 5-methyl group (as in 2-(4-amino-1H-pyrazol-1-yl)acetic acid) increases LogP by ~0.5 units while leaving TPSA unchanged, altering lipophilic binding efficiency in target-guided campaigns . Conversely, removal of the 4-amino group (as in (5-methyl-1H-pyrazol-1-yl)acetic acid) eliminates a hydrogen-bond donor, reduces TPSA by 26 Ų, and shifts LogP by +0.3 units, fundamentally changing both pharmacokinetic surrogate properties and the available chemical diversification vectors [1]. Even the unsubstituted parent (2-(1H-pyrazol-1-yl)acetic acid) differs by two H-bond donors and 26 Ų in TPSA, precluding it from serving as a credible surrogate in any late-stage optimization program [2].

Des-amino analog
Removal of 4-NH₂ eliminates a key hydrogen-bond donor and reduces TPSA, shifting polarity and limiting diversification vectors.
Des-methyl analog
Removal of 5-CH₃ alters lipophilicity while preserving TPSA, potentially changing binding efficiency in target-guided campaigns.
Unsubstituted parent
Unsubstituted parent lacks the dual H-bond donor capacity and higher polarity required for specific target recognition motifs.

Quantitative Differentiation Evidence for 2-(4-Amino-5-methyl-1H-pyrazol-1-yl)acetic Acid Relative to Closest Analogs


Des-Amino Analog: Lipophilicity and H-Bond Donor Count Differentiate Target from (5-Methyl-1H-pyrazol-1-yl)acetic Acid

The 4-amino group distinguishes the target from (5-methyl-1H-pyrazol-1-yl)acetic acid (CAS 180741-44-0), which lacks any ring-amino substituent. The target provides one additional hydrogen-bond donor (HBD = 2 vs. 1), increases TPSA from ~55 Ų to 81.1 Ų, and decreases XLogP3-AA by 0.3 units, yielding a more polar, lower-permeability compound [1] [2].

Des-Amino Analog Comparison
Cross-study comparable
ΔTPSA ≈ +26 Ų; ΔXLogP3 ≈ −0.3; ΔHBD = +1 vs. (5-methyl-1H-pyrazol-1-yl)acetic acid
Supports scaffold identity verification through physicochemical profile differentiation.
Computed property context; cross-study comparison.
Medicinal Chemistry Scaffold Design Physicochemical Property Optimization

Des-Methyl Analog: The 5-Methyl Group Modulates Lipophilicity While Preserving TPSA

Compared to 2-(4-amino-1H-pyrazol-1-yl)acetic acid (CAS 1006348-46-4), the target's 5-methyl substituent lowers LogP by ~0.5 units (0.13 vs. -0.4) while the TPSA remains nearly identical (81.14 Ų vs. 81.1 Ų) [1].

Methyl Lipophilic Switch
Cross-study comparable
ΔLogP ≈ −0.53; ΔTPSA ≈ 0
Enables LogP tuning without altering polar surface area, supporting ADME property refinement.
Computed LogP context; TPSA preserved across analogs.
Structure-Activity Relationship (SAR) Medicinal Chemistry LogP Optimization

Unsubstituted Pyrazole Scaffold: Differentiated by Dual Hydrogen-Bond Donor Capacity and Higher PSA

The target is differentiated from the simplest pyrazole acetic acid, 2-(1H-pyrazol-1-yl)acetic acid (CAS 16034-48-3), by the addition of both 4-NH₂ and 5-CH₃. This results in an extra H-bond donor, two additional heteroatoms (HBA = 4 vs. 3), and a 47% increase in TPSA [1] [2].

Parent Scaffold Differentiation
Cross-study comparable
ΔHBD = +1; ΔHBA = +1; ΔTPSA = +26 Ų; ΔXLogP3 = −0.3 vs. 2-(1H-pyrazol-1-yl)acetic acid
Dual H-bond donor capacity and higher polarity support target recognition motif engagement.
Fragment recognition context; scaffold-level differentiation.
Fragment-Based Drug Design Ligand Efficiency Physicochemical Property Profiles

Application Scenarios for Procuring 2-(4-Amino-5-methyl-1H-pyrazol-1-yl)acetic Acid Based on Verified Differentiation Data


MedChem Scaffold Optimization Requiring Tunable Lipophilicity with Constant H-Bond Donor Count

The combination of a fixed TPSA (81.1 Ų) and a variable LogP (Δ = -0.53 vs. des-methyl analog) enables systematic SAR exploration at the 5-position without altering the scaffold's H-bond donor/acceptor count. This is directly supported by the computed property differences established in Section 3 [1].

Fragment-Based Drug Discovery Programs Targeting CNS or Low-Permeability Portfolios

With XLogP3-AA of -0.4 and TPSA of 81.1 Ų, the compound resides in an optimal physicochemical space for fragment libraries aimed at CNS targets (typically requiring TPSA < 90 Ų and LogP < 3). The added H-bond donor compared to des-amino fragments makes it particularly suitable for hit-finding against polar binding sites [1].

Building Block for Pyrazole-Acetic Acid CRTh2 Antagonist SAR Exploration

Published SAR around pyrazole acetic acid CRTh2 antagonists highlights the importance of ortho-sulfonyl benzyl substituents (Eur. J. Med. Chem. 2014). The target's 4-NH₂ group provides a synthetically accessible handle for sulfonylation or amide coupling, while the 5-CH₃ mimics the substitution pattern found in advanced leads [2].

Application
Selection Property
Validation Focus
MedChem scaffold optimization
Tunable lipophilicity at fixed polarity
LogP property confirmation vs. des-methyl analog
Fragment library design
Polarity and H-bond donor profile
TPSA and HBD threshold review
CRTh2 antagonist SAR context
4-NH₂ synthetic handle availability
Amine derivatization scope verification
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